5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S2/c1-27-19-8-7-18(22)13-21(19)29(25,26)23-14-16-9-11-24(12-10-16)15-17-5-3-4-6-20(17)28-2/h3-8,13,16,23H,9-12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTQWFOYPVSROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS No. 1235339-86-2) is a synthetic compound with potential biological activity, particularly in the realm of medicinal chemistry. Its unique structure, characterized by a sulfonamide group and a piperidine moiety, suggests a variety of interactions with biological targets, making it an interesting subject for research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 438.6 g/mol. The compound features a fluorine atom and a methoxy group, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.6 g/mol |
| CAS Number | 1235339-86-2 |
Anticancer Potential
Recent studies have explored the anticancer activity of compounds similar to this compound. For instance, compounds containing similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Case Study: Antiproliferative Activity
A study focusing on sulfonamide derivatives indicated that modifications in the piperidine ring can enhance anticancer activity. The specific substitution patterns on the benzene and piperidine rings were found to correlate with increased cytotoxicity against cancer cells, suggesting that this compound could exhibit similar properties .
The proposed mechanism of action for sulfonamide compounds includes:
- Inhibition of Enzymatic Activity : Many sulfonamides act as enzyme inhibitors, potentially targeting pathways crucial for cancer cell proliferation.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific checkpoints, further inhibiting cancer progression.
Other Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting that this compound may also exhibit:
- Antiviral Activity : Similar heterocyclic compounds have been reported to inhibit viral replication, particularly against hepatitis C virus (HCV), by targeting viral polymerases .
In Vitro Studies
In vitro assays have demonstrated that compounds structurally related to this compound can inhibit various cancer cell lines effectively. For example, one study reported an IC50 value of approximately 20 µM against MDA-MB-231 cells for a related sulfonamide derivative .
In Vivo Studies
Preliminary in vivo studies on related compounds have shown promising results in reducing tumor size in xenograft models, indicating potential therapeutic applications in oncology.
| Study Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| In Vitro | MDA-MB-231 | 20 |
| In Vivo | Xenograft Model | Tumor reduction observed |
Comparison with Similar Compounds
Substituent Variations
The benzenesulfonamide moiety in similar compounds varies in halogenation (Cl, F) and alkoxy (methoxy, trifluoroethoxy) substitutions, which influence electronic properties and receptor binding. The piperidine substituent also differs, with analogs featuring dihydrobenzofuran, biphenyl, or naphthalene groups ().
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
Physicochemical Properties
- Molecular Weight : Estimated ~500 g/mol, within the range of bioactive sulfonamides ().
- Physical State : Likely a solid or oil, depending on crystallization tendencies (cf. Compound 17 in is a yellow solid).
Key Research Findings from Analogs
Dual α2A/5-HT7 Antagonists: Compounds 15–18 () exhibit nanomolar affinity for α2A and 5-HT7 receptors, with selectivity influenced by substituents. The 5-chloro-2-methoxy analog (Compound 17) showed balanced potency, suggesting the target compound’s 5-fluoro-2-methoxy groups may offer improved selectivity .
Uroselective α1A/α1D Antagonists : Trifluoroethoxy-substituted analogs () demonstrate subtype-specific adrenergic receptor antagonism, highlighting the role of electron-withdrawing groups in receptor interaction .
Q & A
Q. What are the optimal synthetic routes for 5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized to maximize yield?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonamide bond formation, piperidine functionalization, and introduction of the methylthio-benzyl group. Key steps:
- Sulfonylation : React 5-fluoro-2-methoxybenzenesulfonyl chloride with the piperidine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) .
- Piperidine Modification : Use reductive amination (NaBHCN, MeOH) to attach the 2-(methylthio)benzyl group to the piperidine nitrogen .
- Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature (room temp. vs. reflux) to reduce byproducts like unreacted sulfonyl chloride or over-alkylation .
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy : Confirm via H/C NMR (e.g., sulfonamide proton at δ 10–11 ppm; piperidine methylene at δ 2.5–3.5 ppm) and HRMS (exact mass ± 2 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages to verify stoichiometry .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays .
- Cellular Uptake : Measure intracellular concentration in cell lines (e.g., HEK293) via LC-MS to assess membrane permeability .
- Cytotoxicity : Perform MTT assays (48–72 hr exposure) to rule out nonspecific toxicity at µM–mM ranges .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). Focus on the sulfonamide group’s hydrogen-bonding potential and the piperidine ring’s spatial orientation .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .
- SAR Analysis : Compare with analogs (e.g., chloro vs. fluoro substituents) to identify critical pharmacophores .
Q. How can structural contradictions in crystallographic vs. solution-phase data be resolved?
- Methodological Answer :
- X-ray Crystallography : Determine solid-state conformation (e.g., piperidine chair vs. boat) and compare with solution-phase NMR data (e.g., NOESY for proximity correlations) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify energetically favorable conformers .
- Solvent Effects : Use DMSO-d vs. CDCl to evaluate solvent-driven conformational changes .
Q. What strategies mitigate off-target interactions while enhancing selectivity?
- Methodological Answer :
- Proteome Profiling : Use affinity chromatography (immobilized compound) with MS/MS to identify off-target binders .
- Isotopic Labeling : Synthesize F-labeled analogs for real-time tracking in cellular assays .
- Selective Functionalization : Introduce steric hindrance (e.g., ortho-substituents on the benzyl group) to block non-specific interactions .
Q. How can contradictory activity data across assays be reconciled?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence vs. radiometric assays) to rule out assay-specific artifacts .
- Metabolite Profiling : Use LC-MS to identify in situ degradation products (e.g., sulfonamide hydrolysis) that may skew results .
- Cell-Type Specificity : Compare activity in primary cells vs. immortalized lines to assess context-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
